(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is a fluorinated organic compound characterized by its unique molecular structure and properties. It is primarily utilized as a building block in various chemical syntheses. The compound has a molecular formula of and a molecular weight of 227.72 g/mol. The presence of fluorine atoms in its structure enhances its reactivity and potential applications in medicinal chemistry and materials science.
This compound can be sourced from chemical suppliers that specialize in fluorinated compounds, such as BenchChem. It is produced under controlled conditions to ensure high purity and yield, making it suitable for research and industrial applications.
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride falls under the category of amines and is classified as a fluorinated building block due to its structural characteristics and functional groups. Its classification is significant in determining its reactivity and potential applications in various fields of chemistry.
The synthesis of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 3,3-difluoro-1,5,5-trimethylcyclohexylamine with hydrochloric acid. This process is conducted under specific conditions to optimize yield and purity.
The synthesis can be summarized as follows:
The molecular structure of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride features a cyclohexane ring with two fluorine substituents at the 3-position and a methanamine group attached. The compound's IUPAC name is (3,3-difluoro-1,5,5-trimethylcyclohexyl)methanamine; hydrochloride.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.72 g/mol |
IUPAC Name | (3,3-difluoro-1,5,5-trimethylcyclohexyl)methanamine; hydrochloride |
InChI | InChI=1S/C10H19F2N.ClH/c1-8(2)4-9(3,7-13)6-10(11,12)5-8;/h4-7,13H2,1-3H3;1H |
InChI Key | KHXAXMODHBZQJC-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(CC(C1)(F)F)(C)CN)C.Cl |
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Reactions are typically conducted under controlled temperatures to ensure optimal yields.
The mechanism of action for (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets influenced by its fluorinated structure. The fluorine atoms enhance the compound's reactivity with biological systems or other chemical species. The specific pathways and targets are dependent on the context of its application in research or industry.
The physical properties of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride include:
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry .
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride has several notable applications:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: